2-(4-Bromo-2-(hydroxymethyl)phenyl)ethanol
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Overview
Description
2-(4-Bromo-2-(hydroxymethyl)phenyl)ethanol is an organic compound with the molecular formula C9H11BrO2 It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with a bromine atom and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-(hydroxymethyl)phenyl)ethanol can be achieved through several methods. One common approach involves the bromination of 2-(hydroxymethyl)phenyl ethanol. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-(hydroxymethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding phenyl ethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Bromo-2-formylphenyl)ethanol or 2-(4-Bromo-2-carboxyphenyl)ethanol.
Reduction: Formation of 2-(4-Hydroxy-2-(hydroxymethyl)phenyl)ethanol.
Substitution: Formation of various substituted phenyl ethanol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-2-(hydroxymethyl)phenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-(hydroxymethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding, which may influence the compound’s binding affinity to biological targets. The bromine atom can also play a role in modulating the compound’s reactivity and selectivity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(hydroxymethyl)phenol: Similar structure but lacks the ethyl group.
2-Bromophenethyl alcohol: Similar structure but lacks the hydroxymethyl group.
2-(4-(Hydroxymethyl)phenyl)ethanol: Similar structure but lacks the bromine atom.
Uniqueness
2-(4-Bromo-2-(hydroxymethyl)phenyl)ethanol is unique due to the presence of both the bromine atom and the hydroxymethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[4-bromo-2-(hydroxymethyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c10-9-2-1-7(3-4-11)8(5-9)6-12/h1-2,5,11-12H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSBCYZGZGRIOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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